![molecular formula C28H36O8 B576775 [(1R,2R,4S,7S,8S,11R,12S,13S,15R,17S)-7-(furan-3-yl)-15-hydroxy-1,8,12,16,16-pentamethyl-5,19-dioxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecan-13-yl] acetate CAS No. 13947-02-9](/img/structure/B576775.png)
[(1R,2R,4S,7S,8S,11R,12S,13S,15R,17S)-7-(furan-3-yl)-15-hydroxy-1,8,12,16,16-pentamethyl-5,19-dioxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecan-13-yl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1R,2R,4S,7S,8S,11R,12S,13S,15R,17S)-7-(furan-3-yl)-15-hydroxy-1,8,12,16,16-pentamethyl-5,19-dioxo-3,6-dioxapentacyclo[98002,402,8012,17]nonadecan-13-yl] acetate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R,4S,7S,8S,11R,12S,13S,15R,17S)-7-(furan-3-yl)-15-hydroxy-1,8,12,16,16-pentamethyl-5,19-dioxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecan-13-yl] acetate typically involves multiple steps, starting from khivorin. The process includes selective deacetylation and oxidation reactions. For instance, the deacetylation can be achieved using basic hydrolysis, while the oxidation to introduce the keto group can be performed using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
[(1R,2R,4S,7S,8S,11R,12S,13S,15R,17S)-7-(furan-3-yl)-15-hydroxy-1,8,12,16,16-pentamethyl-5,19-dioxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecan-13-yl] acetate can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at other positions on the molecule.
Reduction: The keto group at position 7 can be reduced to a hydroxyl group.
Substitution: Functional groups can be introduced at different positions through substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC, Jones reagent, or potassium permanganate.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the keto group would yield 3,7-Di(desacetyl)-7-hydroxykhivorin.
Wissenschaftliche Forschungsanwendungen
[(1R,2R,4S,7S,8S,11R,12S,13S,15R,17S)-7-(furan-3-yl)-15-hydroxy-1,8,12,16,16-pentamethyl-5,19-dioxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecan-13-yl] acetate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer.
Wirkmechanismus
The mechanism of action of [(1R,2R,4S,7S,8S,11R,12S,13S,15R,17S)-7-(furan-3-yl)-15-hydroxy-1,8,12,16,16-pentamethyl-5,19-dioxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecan-13-yl] acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may modulate oxidative stress and apoptosis pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Khivorin: The parent compound from which [(1R,2R,4S,7S,8S,11R,12S,13S,15R,17S)-7-(furan-3-yl)-15-hydroxy-1,8,12,16,16-pentamethyl-5,19-dioxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecan-13-yl] acetate is derived.
3,7-Di-O-acetylkhivorin: A related compound with acetyl groups at positions 3 and 7.
7-Oxokhivorin: A compound with a keto group at position 7 but with acetyl groups intact.
Uniqueness
[(1R,2R,4S,7S,8S,11R,12S,13S,15R,17S)-7-(furan-3-yl)-15-hydroxy-1,8,12,16,16-pentamethyl-5,19-dioxo-3,6-dioxapentacyclo[98002,402,8012,17]nonadecan-13-yl] acetate is unique due to the combination of deacetylation and oxidation, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
13947-02-9 |
|---|---|
Molekularformel |
C28H36O8 |
Molekulargewicht |
500.588 |
InChI |
InChI=1S/C28H36O8/c1-14(29)34-20-12-18(30)24(2,3)17-11-19(31)27(6)16(26(17,20)5)7-9-25(4)21(15-8-10-33-13-15)35-23(32)22-28(25,27)36-22/h8,10,13,16-18,20-22,30H,7,9,11-12H2,1-6H3/t16-,17+,18-,20+,21+,22-,25+,26-,27+,28-/m1/s1 |
InChI-Schlüssel |
QORQSLLNRSDOHT-WQHTXENFSA-N |
SMILES |
CC(=O)OC1CC(C(C2C1(C3CCC4(C(OC(=O)C5C4(C3(C(=O)C2)C)O5)C6=COC=C6)C)C)(C)C)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[4-[(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)-[4-(dimethylazaniumyl)phenyl]methyl]-N-ethyl-3-methylanilino]methyl]benzenesulfonate](/img/structure/B576694.png)
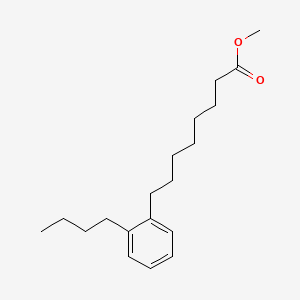
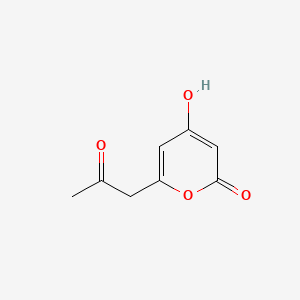
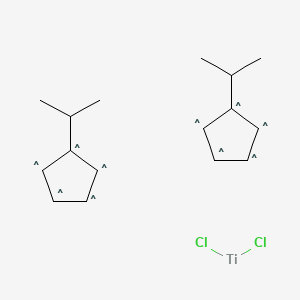
![[1,1-Biphenyl]-2,2-diol,6,6-dimethyl-,(1r)-](/img/structure/B576700.png)
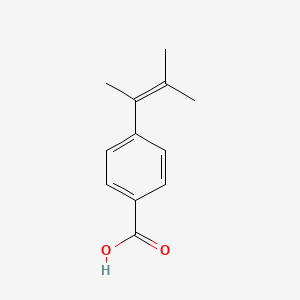
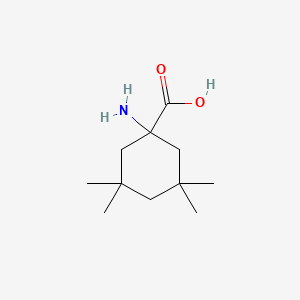
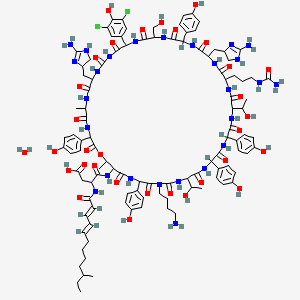
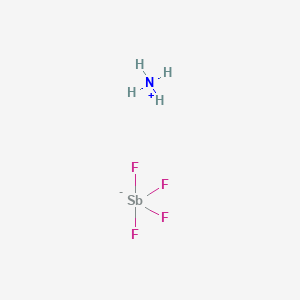
![3,7-Dihydropyrrolo[2,3-f]indole](/img/structure/B576709.png)
![[(6S,7S,15R)-7,12,16-trimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] acetate](/img/structure/B576710.png)
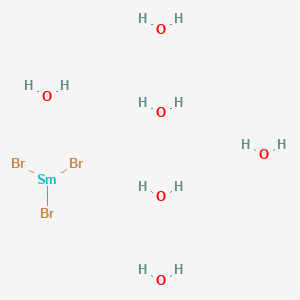
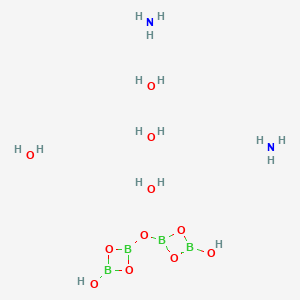
![N,N-Dimethyl-N'-tricyclo[2.2.1.0~2,6~]heptan-3-ylurea](/img/structure/B576715.png)
